An In-depth Technical Guide to the Fundamental Properties of Sodium Methylsilanetriolate
An In-depth Technical Guide to the Fundamental Properties of Sodium Methylsilanetriolate
Foreword: A Note on the Molecular Identity of Sodium Methylsilanetriolate
Sodium methylsilanetriolate, a cornerstone organosilicon compound, presents a degree of ambiguity in scientific and commercial literature regarding its precise molecular structure. While the CAS Number 16589-43-8 is most consistently associated with the trisodium salt , having the molecular formula CH₃Na₃O₃Si , it is not uncommon to find the same CAS number linked to a monosodium salt with the formula CH₅NaO₃Si . This guide will primarily focus on the trisodium variant, which is supported by molecular weight data from numerous chemical suppliers. However, researchers should be cognizant of this discrepancy and are advised to confirm the exact nature of their material through appropriate analytical methods. This guide will address the properties and synthesis pathways applicable to both forms where relevant, acknowledging the underlying chemistry of the methylsilanetriol anion.
Introduction: The Architectural Versatility of an Organosilicon Building Block
Sodium methylsilanetriolate is an organosilicon compound of significant industrial and research interest. It belongs to the class of silanolates, which are salts of silanols (compounds containing Si-OH groups). The presence of a methyl group bonded directly to the silicon atom, combined with the ionic nature imparted by the sodium counterions, bestows upon this molecule a unique combination of organic and inorganic characteristics. This duality is the foundation of its utility as a versatile precursor for silicone polymers, a surface modifying agent, and a key component in advanced material formulations. Its high solubility in water, a feature not common to many organosilane precursors, further enhances its applicability in a wide range of processes. This guide provides a comprehensive overview of the fundamental properties of sodium methylsilanetriolate, intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage its unique chemical architecture.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of sodium methylsilanetriolate dictate its behavior in various applications. The data presented here is a synthesis of information from multiple sources and should be considered as typical values.
Table 1: Physicochemical Properties of Sodium Methylsilanetriolate (Trisodium Salt)
| Property | Value | Source(s) |
| Chemical Name | Sodium methylsilanetriolate | [1][2] |
| Synonyms | Trisodium methylsilanetriolate, Methylsilanetriol trisodium salt | [3] |
| CAS Number | 16589-43-8 | [1][2] |
| Molecular Formula | CH₃Na₃O₃Si | [1][2] |
| Molecular Weight | 160.09 g/mol | [1] |
| Appearance | Typically supplied as a 30% aqueous solution, which is a clear liquid. The solid form is a white powder. | [4] |
| Solubility | Soluble in water. | |
| Boiling Point | ~200.8 °C at 760 mmHg (for the salt) | [2] |
| Flash Point | ~75.2 °C | [2] |
| Density | ~1.24 g/cm³ | [2] |
Synthesis of Sodium Methylsilanetriolate: A Two-Step Approach
The synthesis of sodium methylsilanetriolate is fundamentally a two-step process involving hydrolysis of a suitable methyl-substituted silicon precursor followed by neutralization with a sodium base. The choice of precursor and the control of reaction conditions are critical to obtaining a product with the desired properties and purity.
Step 1: Hydrolysis of Methyl-Silicon Precursors
The initial step involves the hydrolysis of a methyl-substituted chlorosilane or alkoxysilane. Methyltrichlorosilane (CH₃SiCl₃) is a common industrial precursor due to its reactivity.[5] The hydrolysis reaction replaces the chloro groups with hydroxyl groups to form methylsilanetriol (CH₃Si(OH)₃) and hydrochloric acid as a byproduct.[5]
Reaction: CH₃SiCl₃ + 3H₂O → CH₃Si(OH)₃ + 3HCl
Alternatively, methyltrialkoxysilanes, such as methyltrimethoxysilane (CH₃Si(OCH₃)₃) or methyltriethoxysilane (CH₃Si(OC₂H₅)₃), can be used.[5] The hydrolysis of these precursors yields methylsilanetriol and the corresponding alcohol. This route can offer better control over the reaction rate.
Reaction: CH₃Si(OCH₃)₃ + 3H₂O → CH₃Si(OH)₃ + 3CH₃OH
Caption: Hydrolysis of Methyltrichlorosilane.
Experimental Protocol: General Hydrolysis of Methyltrichlorosilane
-
Causality: The use of a significant excess of water helps to drive the hydrolysis to completion and to dissipate the heat generated by this exothermic reaction. Gradual addition of the methyltrichlorosilane is crucial to control the reaction rate and prevent a dangerous temperature increase and excessive HCl fuming. A patent describes a method where methyltrichlorosilane is introduced into water in a cyclical manner at 40-60 °C to better control the reaction.[6]
-
Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a means to control the temperature (e.g., an ice bath) is charged with deionized water.
-
Addition of Precursor: Methyltrichlorosilane is added dropwise to the vigorously stirred water. The rate of addition is controlled to maintain the reaction temperature within a manageable range, typically below 40 °C.[7]
-
Reaction Completion: After the addition is complete, the mixture is stirred for a period to ensure complete hydrolysis.
-
Separation: The resulting mixture contains solid methylsilanetriol (which is prone to self-condensation) and an aqueous solution of hydrochloric acid. The solid product is then separated by filtration.[7]
-
Washing: The filtered solid is washed with water until the washings are neutral to remove residual hydrochloric acid.[7]
Step 2: Neutralization to Form the Sodium Salt
The second step involves the neutralization of the methylsilanetriol with a sodium base, typically sodium hydroxide (NaOH), to form sodium methylsilanetriolate. The stoichiometry of the sodium hydroxide will determine the final salt form (mono-, di-, or trisodium). For the trisodium salt, three equivalents of NaOH are required.
Reaction: CH₃Si(OH)₃ + 3NaOH → CH₃Si(ONa)₃ + 3H₂O
Caption: Neutralization of Methylsilanetriol.
Experimental Protocol: General Neutralization of Methylsilanetriol
-
Causality: The reaction is typically carried out in an aqueous medium. Heating the reaction mixture can facilitate the dissolution of methylsilanetriol and ensure complete neutralization. A Chinese patent describes a substitution reaction with sodium hydroxide at 80-90 °C.[7]
-
Reaction Setup: The washed methylsilanetriol from the hydrolysis step is suspended in water in a reaction vessel equipped with a stirrer and a heating mantle.
-
Addition of Base: A stoichiometric amount of sodium hydroxide solution is added to the suspension. For the trisodium salt, three molar equivalents of NaOH are used.
-
Reaction: The mixture is heated, for instance to 80-90 °C, and stirred for a period of 0.5-1.5 hours to ensure complete reaction and formation of the sodium salt.[7]
-
Isolation: The resulting solution of sodium methylsilanetriolate can be used directly or the solid product can be isolated by evaporation of the water.
Chemical Reactivity and Mechanistic Insights
The reactivity of sodium methylsilanetriolate is dominated by the nucleophilic character of the silanolate (Si-O⁻) groups and the presence of the methyl group.
-
Hydrolysis and Condensation: In aqueous solutions, sodium methylsilanetriolate exists in equilibrium with its hydrolyzed form, methylsilanetriol. The silanol groups (Si-OH) are highly reactive and can undergo condensation reactions to form siloxane bonds (Si-O-Si). This process is the basis for the formation of silicone polymers and networks. The rate of condensation is influenced by pH, concentration, and temperature.
-
Reaction with Electrophiles: The silanolate groups are strong nucleophiles and will react with a variety of electrophiles. For example, reaction with alkyl halides can lead to the formation of silyl ethers.
-
Surface Modification: The silanol groups can react with hydroxyl groups present on the surfaces of materials like glass, silica, and metal oxides to form stable covalent Si-O-Substrate bonds. This property is exploited for surface modification to impart hydrophobicity or improve adhesion.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of sodium methylsilanetriolate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organosilicon compounds.
-
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl protons (Si-CH₃). The chemical shift of this peak would provide information about the electronic environment of the silicon atom.
-
¹³C NMR: The carbon-13 NMR spectrum would show a single resonance for the methyl carbon. Its chemical shift would be characteristic of a carbon atom bonded to silicon.[8][9]
-
²⁹Si NMR: Silicon-29 NMR is particularly informative for organosilicon compounds.[10][11][12] A single resonance would be expected for the silicon atom in sodium methylsilanetriolate. The chemical shift would be highly sensitive to the nature of the substituents on the silicon atom (in this case, one methyl group and three oxygen atoms).[10][13]
Experimental Protocol: General NMR Sample Preparation
-
Causality: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks. The concentration of the sample is optimized to achieve a good signal-to-noise ratio in a reasonable acquisition time.[2][14][15][16]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., D₂O for the sodium salt).
-
Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[2]
-
Transfer: Transfer the solution to a 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm.[2]
-
Analysis: Acquire the NMR spectra on a spectrometer, locking on the deuterium signal of the solvent and shimming the magnetic field to achieve optimal resolution.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Table 2: Expected FTIR Peak Assignments for Sodium Methylsilanetriolate
| Wavenumber (cm⁻¹) | Vibration |
| ~2960-2900 | C-H stretching of the methyl group |
| ~1260 | Si-CH₃ symmetric deformation |
| ~1100-1000 | Si-O stretching (broad and strong, characteristic of siloxanes and silanolates) |
| ~800-750 | Si-C stretching and CH₃ rocking |
Experimental Protocol: FTIR Sample Preparation (KBr Pellet Method for Solids)
-
Causality: The sample is dispersed in a KBr matrix, which is transparent to infrared radiation in the mid-IR region. The mixture is pressed into a thin, transparent pellet to allow the IR beam to pass through. The sample must be finely ground to minimize scattering of the IR radiation.[17][18][19][20][21]
-
Grinding: Grind 1-2 mg of the solid sample with 200-250 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle to obtain a fine, homogeneous mixture.[17]
-
Pellet Formation: Place the mixture into a die set and apply pressure (typically 8,000-10,000 psi) using a hydraulic press to form a transparent or translucent pellet.[17]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[18]
Applications in Research and Development
The unique properties of sodium methylsilanetriolate make it a valuable material in a variety of fields.
-
Coatings and Adhesives: It is used as a precursor for silicone resins and as an adhesion promoter in coatings and sealants. The ability to form a durable, cross-linked siloxane network upon curing contributes to enhanced weather resistance and bonding strength.
-
Water Repellents: Sodium methylsilanetriolate is widely used as a water-repellent treatment for masonry, concrete, and other porous building materials. Upon application, it reacts with atmospheric carbon dioxide and moisture to form a hydrophobic methylpolysiloxane network within the pores of the substrate.
-
Surface Modification: Its ability to react with surface hydroxyl groups makes it an excellent agent for modifying the surfaces of glass, fillers, and pigments to improve compatibility with polymer matrices and to impart hydrophobicity.
-
Drug Development and Pharmaceuticals: While less common, organosilicon compounds are being explored in drug development. The incorporation of silicon into drug molecules can alter their metabolic stability and pharmacokinetic properties. Sodium methylsilanetriolate could serve as a precursor for the synthesis of more complex organosilicon compounds with potential biological activity. Its use as an intermediate in the synthesis of complex drug molecules has been suggested.
Safety and Handling
Sodium methylsilanetriolate, particularly in its concentrated aqueous solution form, is a corrosive material.
-
Hazards: It can cause severe skin burns and eye damage. Inhalation of mists or vapors may cause respiratory irritation.[4]
-
Handling: Always handle sodium methylsilanetriolate in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Conclusion: A Molecule of Enduring Significance
Sodium methylsilanetriolate stands as a testament to the versatility of organosilicon chemistry. Its unique hybrid nature, combining the reactivity of a silanolate with the organic character of a methyl group, provides a powerful tool for materials scientists and chemists. From enhancing the durability of our built environment to offering potential avenues for innovation in high-tech applications, the fundamental properties of this compound ensure its continued importance in both industrial processes and cutting-edge research. A thorough understanding of its synthesis, reactivity, and characterization is paramount for unlocking its full potential.
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